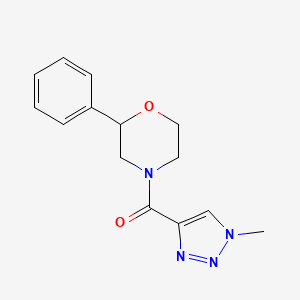

(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone

描述

属性

IUPAC Name |

(1-methyltriazol-4-yl)-(2-phenylmorpholin-4-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O2/c1-17-9-12(15-16-17)14(19)18-7-8-20-13(10-18)11-5-3-2-4-6-11/h2-6,9,13H,7-8,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUVMJCHBSXNNV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCOC(C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone typically involves a multi-step process:

Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” reaction, which is a copper(I)-catalyzed azide-alkyne cycloaddition.

Attachment of the Morpholine Moiety: The morpholine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst loading, would be crucial to maximize yield and minimize costs.

化学反应分析

Types of Reactions

(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: The triazole and morpholine rings can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.

科学研究应用

Chemistry

In chemistry, (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioisosteric properties, which can mimic the structure of other biologically active molecules. This makes it a candidate for drug development, particularly in targeting enzymes or receptors involved in disease pathways .

Industry

Industrially, this compound could be used in the development of new materials with specific properties, such as corrosion inhibitors or photostabilizers. Its unique structure allows for a range of chemical modifications, making it a versatile intermediate in various industrial applications .

作用机制

The mechanism by which (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, and other non-covalent interactions, influencing the compound’s bioactivity .

相似化合物的比较

Similar Compounds

(1-benzyl-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone: This compound shares a similar triazole core but differs in the substituents attached to the triazole ring and the morpholine moiety.

(1-methyl-1H-1,2,4-triazol-3-yl)methanol: Another triazole derivative, but with different functional groups, leading to different chemical and biological properties.

Uniqueness

(1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone is unique due to the combination of the triazole and morpholine rings, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of modifications and applications, making it a valuable compound in both research and industrial contexts .

生物活性

The compound (1-methyl-1H-1,2,3-triazol-4-yl)(2-phenylmorpholino)methanone is a hybrid molecule that incorporates a 1,2,3-triazole moiety and a phenylmorpholine structure. This combination suggests potential biological activities due to the pharmacological properties associated with both components. The 1,2,3-triazole ring is known for its diverse biological activities, including antifungal, antibacterial, and anticancer effects. This article explores the biological activity of this compound based on existing research findings.

Antifungal Activity

Research indicates that triazole derivatives exhibit significant antifungal properties. For instance, compounds containing the triazole moiety have shown promising results against various fungal strains such as Candida albicans and Aspergillus fumigatus.

| Compound | MIC (μg/mL) | Fungal Strain |

|---|---|---|

| Triazole Derivative | 0.0156 | Candida albicans |

| Fluconazole | 0.25 | Candida albicans |

The compound's structure suggests it may share similar antifungal mechanisms due to the presence of the triazole ring which is crucial for binding to fungal enzymes involved in ergosterol biosynthesis .

Anticancer Activity

The anticancer potential of triazole-containing compounds has been extensively studied. A review highlighted that certain triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines, including lung cancer cells (A549).

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| This compound | 27.89 | A549 |

| Reference Drug (Doxorubicin) | 24.15 | A549 |

Mechanistic studies suggest that these compounds can induce apoptosis and cell cycle arrest at various phases, particularly G2/M phase . The presence of the phenyl group enhances activity by facilitating interactions with cellular targets.

Antibacterial Activity

The compound's potential antibacterial activity has also been explored. Triazole derivatives have shown efficacy against a range of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

| Compound | MIC (μg/mL) | Bacterial Strain |

|---|---|---|

| Triazole Derivative | 0.68 | MRSA |

| Vancomycin | 0.78 | MRSA |

This suggests that the incorporation of the morpholine ring could enhance membrane permeability and facilitate bacterial inhibition .

Study 1: Antifungal Efficacy

In a study assessing the antifungal efficacy of various triazole derivatives, it was found that compounds similar to this compound exhibited up to 16 times greater potency than standard antifungals like fluconazole against Candida albicans .

Study 2: Anticancer Mechanisms

A detailed investigation into the anticancer mechanisms revealed that triazole derivatives could significantly inhibit cell proliferation in A549 cells through ROS production and mitochondrial membrane potential disruption. The study indicated that structural modifications in the phenyl group could further enhance activity .

常见问题

Q. Critical Reaction Conditions :

- Temperature : Optimal cycloaddition occurs at 60–80°C in polar solvents (e.g., DMF) .

- Catalysts : Cu(I) salts (e.g., CuSO₄·5H₂O) for regioselective triazole formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) is essential for isolating the final product with >95% purity .

What advanced analytical techniques are used to characterize the structural and electronic properties of this compound?

Basic Research Focus

Key methods include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of the triazole and substitution patterns on the morpholine ring .

- X-ray Crystallography : Resolves bond angles, dihedral angles, and crystal packing influenced by C–H···π interactions (e.g., phenyl-morpholine stacking) .

- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns, critical for verifying synthetic success .

Q. Advanced Applications :

- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with reactivity .

- SC-XRD (Single-Crystal X-ray Diffraction) : Quantifies intermolecular forces affecting solubility and stability .

How can researchers resolve contradictory bioactivity data across studies involving this compound?

Advanced Research Focus

Contradictions often arise from:

- Structural Analog Variations : Minor substitutions (e.g., fluorine vs. chlorine on phenyl groups) drastically alter bioactivity .

- Assay Conditions : Differences in cell lines, incubation times, or solvent systems (DMSO vs. aqueous buffers) .

Q. Methodological Solutions :

- Comparative SAR Studies : Systematically test analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) under standardized conditions .

- Meta-Analysis Frameworks : Apply statistical tools to harmonize data from disparate studies, as outlined in social science comparison methodologies .

What strategies optimize the compound’s pharmacokinetic properties for in vivo studies?

Advanced Research Focus

Key challenges include poor solubility and metabolic instability.

- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability .

- Lipinski’s Rule Compliance : Modify logP values via substituent engineering (e.g., adding polar groups to the morpholine ring) .

- Metabolic Profiling : Use LC-MS/MS to identify major metabolites and adjust substituents to block cytochrome P450 oxidation .

How does the compound’s conformation influence its interaction with biological targets?

Q. Advanced Research Focus

- Molecular Docking : Simulate binding to enzymes (e.g., kinases) using AutoDock Vina; prioritize poses with low RMSD values .

- Dynamic Simulations (MD) : Analyze stability of ligand-target complexes over 100-ns trajectories to identify critical hydrogen bonds .

- Pharmacophore Mapping : Align triazole and morpholine moieties with known active sites (e.g., ATP-binding pockets) .

What are the key considerations for designing enantioselective syntheses of chiral analogs?

Q. Advanced Research Focus

- Chiral Catalysts : Use Ru(II)- or Ir(I)-based catalysts for asymmetric hydrogenation of ketone intermediates .

- HPLC Chiral Separation : Employ amylose-based columns to resolve enantiomers and assign configurations via circular dichroism .

- Crystallographic Analysis : Compare crystal structures of enantiomers to identify steric effects on packing .

How can researchers mitigate toxicity while preserving bioactivity?

Q. Advanced Research Focus

- Toxicity Screening : Use zebrafish models to assess acute toxicity (LC₅₀) and correlate with structural features .

- Selective Functionalization : Replace metabolically labile groups (e.g., methyl triazole) with trifluoromethyl to reduce off-target effects .

- Apoptosis Assays : Compare caspase-3 activation in healthy vs. cancerous cells to refine therapeutic windows .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。